1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid
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Description
1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid, also known as BPP-3, is a compound that has gained significant attention in the field of medicinal chemistry. It is a synthetic compound that has been synthesized using various methods, and it has shown potential in various scientific research applications.
Scientific Research Applications
Chiral Catalysts and Enantioselective Synthesis
Research by Talma et al. (1985) explores the synthesis of chiral bridged macrocyclic 1,4-dihydropyridines and their application in enantioselective reductions of activated carbonyl compounds, indicating the potential of these compounds as chiral catalysts for producing optically active alcohols with high enantiomeric excesses. The study suggests that the structure and bridge length of the macrocycle significantly influence the enantioselectivity of the reductions, providing insights into the design of efficient chiral catalysts (Talma et al., 1985).
Conducting Polymers
Research by Sotzing et al. (1996) demonstrates the synthesis of derivatized bis(pyrrol-2-yl) arylenes, including 1,4-bis(pyrrol-2-yl)benzene and its analogs, for the development of conducting polymers through electropolymerization. These polymers exhibit low oxidation potentials and high stability in their conducting form, highlighting their potential in electronic and optoelectronic applications (Sotzing et al., 1996).
Metal-Organic Frameworks (MOFs) and Gas Adsorption
A study by Sen et al. (2014) focuses on the construction of charged metal-organic frameworks (MOFs) using rigid and angular tetracarboxylic acids and pyridine-based linkers. These frameworks exhibit selective gas adsorption properties, including high selectivity for CO2 over N2 and CH4, which could be significant for applications in gas storage, separation, and carbon capture technologies (Sen et al., 2014).
Supramolecular Chemistry
The work by Arora and Pedireddi (2003) delves into the crystal engineering of supramolecular assemblies using 1,2,4,5-benzenetetracarboxylic acid and aza donor molecules. This study showcases the versatility of these assemblies in forming host-guest systems and molecular tapes, which can have implications in the development of novel materials with tailored properties (Arora & Pedireddi, 2003).
properties
IUPAC Name |
(3S,4S)-1,4-dibenzylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(22)18-14-20(12-16-9-5-2-6-10-16)13-17(18)11-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2,(H,21,22)/t17-,18-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJHMAVFQJLHKA-QZTJIDSGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(phenylmethyl)-trans-3-pyrrolidinecarboxylic acid | |
CAS RN |
895239-61-9 |
Source
|
Record name | rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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